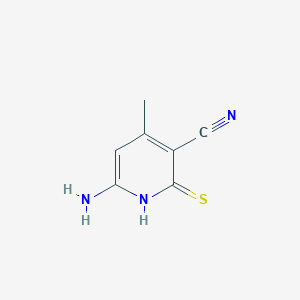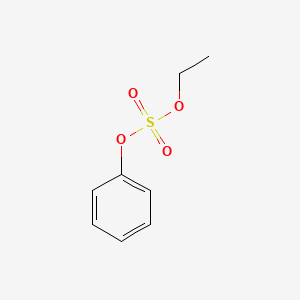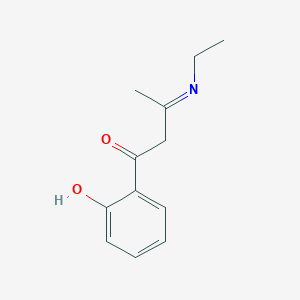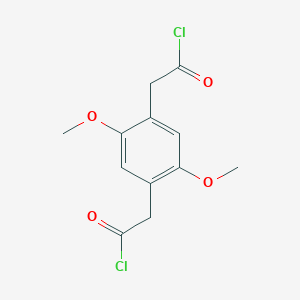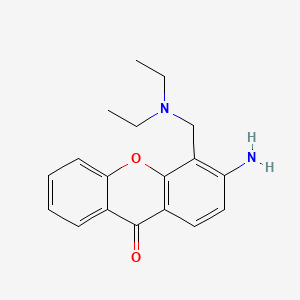
Xanthen-9-one, 3-amino-4-(diethylamino)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-amino-4-(diethylamino)methyl-, typically involves the condensation of salicylic acid with a phenol derivative. This classical method can be optimized using microwave heating to improve yields and reduce reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .
Industrial Production Methods
Industrial production of xanthone derivatives often employs large-scale organic synthesis techniques, including the use of zinc chloride/phosphoryl chloride as catalysts to enhance reaction efficiency and yield . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted xanthone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-amino-4-(diethylamino)methyl- involves its interaction with molecular targets such as enzymes and DNA. For example, it can intercalate into DNA and inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and cell division . The compound’s amino and diethylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthone derivatives such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
α-mangostin and γ-mangostin: Natural xanthones with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and diethylamino groups enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42061-35-8 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-amino-4-(diethylaminomethyl)xanthen-9-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)11-14-15(19)10-9-13-17(21)12-7-5-6-8-16(12)22-18(13)14/h5-10H,3-4,11,19H2,1-2H3 |
InChI Key |
CPHNNNOYAULJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
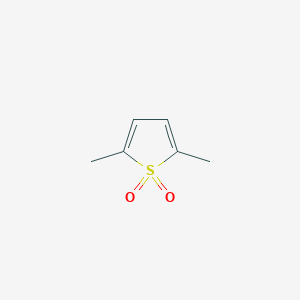
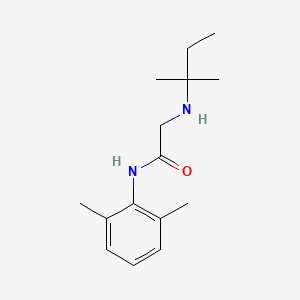

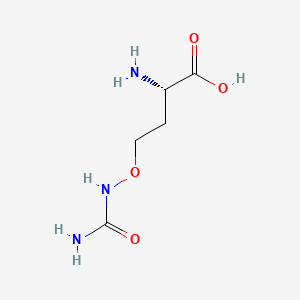

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
